Home > Products > Screening Compounds P34432 > 6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline
6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline - 1072116-03-0

6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline

Catalog Number: EVT-7989647
CAS Number: 1072116-03-0
Molecular Formula: C19H13F2N7
Molecular Weight: 377.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-[difluoro-[6-(1-methyl-4-pyrazolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline is a member of quinolines.
JNJ-38877605 has been used in trials studying the treatment of Neoplasms.
c-Met Inhibitor JNJ-38877605 is an orally bioavailable, small-molecule receptor tyrosine kinase inhibitor with potential antineoplastic activity. c-Met inhibitor JNJ-38877605 selectively inhibits c-Met, a receptor tyrosine kinase (RTK) involved in cancer cell survival and invasiveness, and tumor angiogenesis. c-Met is also known as hepatocyte growth factor receptor (HGFR).
Source and Classification

The compound is identified by its CAS Registry Number 943540-75-8 and has been referenced in various scientific literature and patents related to its synthesis and biological activity . It is primarily classified as a small-molecule ATP-competitive inhibitor targeting c-Met kinase, a receptor tyrosine kinase implicated in various cancers .

Synthesis Analysis

The synthesis of 6-[difluoro[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline typically involves multi-step synthetic routes that include the formation of various intermediates. Key steps in the synthesis may include:

  1. Formation of the Triazolo-Pyridazine Core:
    • This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridazines.
  2. Introduction of the Quinoline Moiety:
    • The quinoline ring can be synthesized using methods like Skraup synthesis or by employing palladium-catalyzed coupling reactions.
  3. Fluorination:
    • The difluoromethyl group can be introduced using methods such as the use of fluorinated reagents like sulfur tetrafluoride or other fluorination techniques.

Technical parameters such as temperature control, reaction time, and solvent choice are crucial for optimizing yields and purity during synthesis .

Molecular Structure Analysis

The molecular formula of 6-[difluoro[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline is C19H13F2N7C_{19}H_{13}F_{2}N_{7} with a molecular mass of approximately 377.35 g/mol .

Structural Features:

  • Quinoline Ring: A bicyclic structure that contributes to the compound's aromaticity and stability.
  • Triazolo-Pyridazine Linkage: This heterocyclic structure enhances biological activity through interactions with target proteins.
  • Difluoromethyl Group: Introduces electronic effects that may enhance binding affinity to c-Met kinase.

The InChIKey for this compound is JRWCBEOAFGHNNU-UHFFFAOYSA-N, which aids in database searches for further structural information .

Chemical Reactions Analysis

The compound participates in several chemical reactions relevant to its function as a kinase inhibitor:

  1. Reversible Binding to c-Met Kinase:
    • The interaction with c-Met kinase involves competitive inhibition where the compound binds to the ATP-binding site.
  2. Metabolic Stability Studies:
    • Studies have shown that certain substituents influence the metabolic stability of quinoline derivatives. For instance, electron-donating groups can increase susceptibility to metabolic degradation .
  3. Oxidation Reactions:
    • The quinoline moiety may undergo monooxygenation, which can be studied using liquid chromatography tandem mass spectrometry to identify metabolites .
Mechanism of Action

The mechanism of action for 6-[difluoro[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline primarily involves:

  • Inhibition of c-Met Kinase Activity:
    • By occupying the ATP-binding site on c-Met kinase, the compound prevents phosphorylation of downstream signaling molecules involved in cell proliferation and survival pathways.

Relevant Data

In vitro studies have demonstrated nanomolar potency against c-Met kinase with implications for cancer treatment . The structural features that facilitate binding include hydrogen bond donors and acceptors present in the triazole and quinoline moieties.

Physical and Chemical Properties Analysis

Key Properties:

  • Melting Point: Not explicitly stated but typically would be determined during synthesis optimization.
  • Solubility: Likely soluble in organic solvents due to its complex structure.

Spectroscopic Data:

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of synthesized compounds.

Applications

6-[Difluoro[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline has significant applications in:

  1. Cancer Research:
    • As a potent inhibitor of c-Met kinase, it plays a crucial role in developing therapies targeting tumors with aberrant c-Met signaling pathways.
  2. Drug Development:
    • Its unique structure makes it a candidate for further modifications aimed at enhancing efficacy and reducing off-target effects.
  3. Biochemical Studies:
    • Useful in studying signaling pathways associated with cancer cell growth and metastasis.

Properties

CAS Number

1072116-03-0

Product Name

6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline

IUPAC Name

6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline

Molecular Formula

C19H13F2N7

Molecular Weight

377.3 g/mol

InChI

InChI=1S/C19H13F2N7/c1-27-11-13(10-23-27)16-6-7-17-24-25-18(28(17)26-16)19(20,21)14-4-5-15-12(9-14)3-2-8-22-15/h2-11H,1H3

InChI Key

JRWCBEOAFGHNNU-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=NN3C(=NN=C3C(C4=CC5=C(C=C4)N=CC=C5)(F)F)C=C2

Canonical SMILES

CN1C=C(C=N1)C2=NN3C(=NN=C3C(C4=CC5=C(C=C4)N=CC=C5)(F)F)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.